N~1~,N~3~,N~5~-Tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 3,7-dimethyloctylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~,N~5~-Tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~3~,N~5~-Tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in supramolecular chemistry for the construction of complex molecular architectures.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the development of advanced materials for nanotechnology and polymer processing.
Mechanism of Action
The mechanism of action of N1,N~3~,N~5~-Tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide involves its ability to form stable, columnar self-assemblies through strong, unidirectional hydrogen bonding and cooperative side-chain interactions . These interactions lead to the formation of long, stable columns that can be used in various applications. The molecular targets and pathways involved include hydrogen bonding sites and the cooperative interactions between the side chains .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Similar in structure but with different side chains, leading to different self-assembly properties.
1,3,5-Tris(4-aminophenyl)benzene: Another compound with a similar core structure but different functional groups.
Uniqueness
N~1~,N~3~,N~5~-Tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide is unique due to its ability to form highly stable, long columnar self-assemblies through strong hydrogen bonding and cooperative side-chain interactions . This property makes it particularly valuable in applications requiring stable and ordered molecular structures .
Properties
CAS No. |
191397-32-7 |
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Molecular Formula |
C39H69N3O3 |
Molecular Weight |
628.0 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C39H69N3O3/c1-28(2)13-10-16-31(7)19-22-40-37(43)34-25-35(38(44)41-23-20-32(8)17-11-14-29(3)4)27-36(26-34)39(45)42-24-21-33(9)18-12-15-30(5)6/h25-33H,10-24H2,1-9H3,(H,40,43)(H,41,44)(H,42,45) |
InChI Key |
NKGQYHSBAPGVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCNC(=O)C1=CC(=CC(=C1)C(=O)NCCC(C)CCCC(C)C)C(=O)NCCC(C)CCCC(C)C |
Origin of Product |
United States |
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